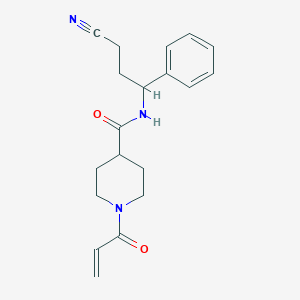
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has shown potential in various scientific research applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter in the central nervous system and plays a vital role in regulating neuronal activity. The inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have various biochemical and physiological effects.
Wirkmechanismus
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase. This leads to an increase in GABA levels, which can have various effects on neuronal activity. GABA is an inhibitory neurotransmitter, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase can have various biochemical and physiological effects. GABA is involved in the regulation of neuronal activity, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects. Additionally, GABA is involved in the regulation of dopamine release, and an increase in GABA levels can lead to a reduction in dopamine release. This can result in a reduction in drug-seeking behavior and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its potent inhibition of GABA aminotransferase, which can lead to a significant increase in GABA levels. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of this compound as a treatment for epilepsy, anxiety, and addiction. Additionally, further studies could investigate the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Furthermore, future studies could investigate the mechanism of action of this compound in more detail, including its effects on other neurotransmitters and neuronal pathways.
Synthesemethoden
The synthesis of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 3-cyano-1-phenylpropene with piperidine-4-carboxylic acid followed by the addition of propionyl chloride. The resulting compound is then treated with hydroxylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied as a potential treatment for epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce anxiety-like behavior in animal models. Additionally, this compound has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Eigenschaften
IUPAC Name |
N-(3-cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-18(23)22-13-10-16(11-14-22)19(24)21-17(9-6-12-20)15-7-4-3-5-8-15/h2-5,7-8,16-17H,1,6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUFLBOUDVRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

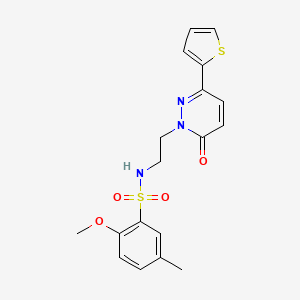
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
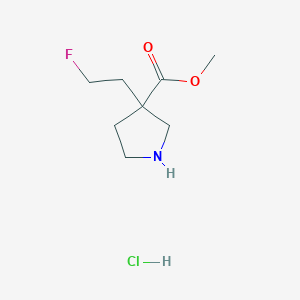
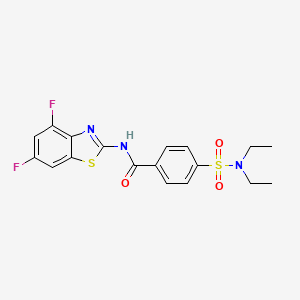
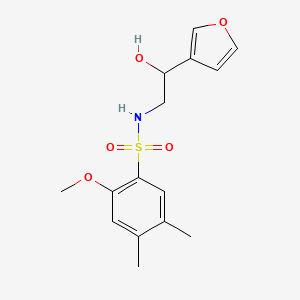
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
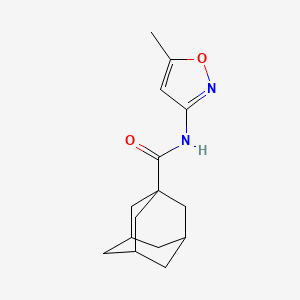
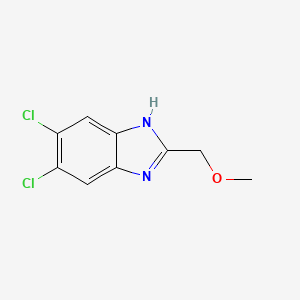
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)
![Imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2547152.png)
![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)